molecular formula C17H29BO2 B140066 Dimethyl (2,4,6-triisopropylphenyl)boronate CAS No. 145434-22-6

Dimethyl (2,4,6-triisopropylphenyl)boronate

Cat. No.: B140066
CAS No.: 145434-22-6
M. Wt: 276.2 g/mol
InChI Key: KRQWDHHDTSORLQ-UHFFFAOYSA-N
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Description

Dimethyl (2,4,6-triisopropylphenyl)boronate is an organoboron compound with the molecular formula C₁₇H₂₉BO₂. It is known for its applications in organic synthesis, particularly in Suzuki-Miyaura coupling reactions. This compound is characterized by its stability and functional group tolerance, making it a valuable reagent in various chemical processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

Dimethyl (2,4,6-triisopropylphenyl)boronate can be synthesized through the reaction of 2,4,6-triisopropylphenylboronic acid with methanol in the presence of a catalyst. The reaction typically occurs under inert atmosphere conditions to prevent oxidation and degradation of the product .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale reactions using high-purity reagents and controlled environments. The process includes purification steps such as recrystallization and distillation to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

Dimethyl (2,4,6-triisopropylphenyl)boronate primarily undergoes cross-coupling reactions, such as the Suzuki-Miyaura coupling. This reaction involves the formation of carbon-carbon bonds between aryl or vinyl halides and organoboron compounds .

Common Reagents and Conditions

The Suzuki-Miyaura coupling reaction typically uses palladium catalysts and bases such as potassium carbonate or sodium hydroxide. The reaction is carried out in solvents like toluene or ethanol under mild conditions .

Major Products

The major products formed from the reactions involving this compound are biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .

Mechanism of Action

The mechanism of action of Dimethyl (2,4,6-triisopropylphenyl)boronate in Suzuki-Miyaura coupling involves the transmetalation step, where the boronate transfers its organic group to the palladium catalyst. This is followed by reductive elimination, resulting in the formation of the desired biaryl product . The molecular targets and pathways involved include the palladium catalyst and the boronate ester functional group .

Comparison with Similar Compounds

Similar Compounds

  • Phenylboronic acid
  • 2,4,6-Trimethylphenylboronic acid
  • 2,4,6-Triisopropylphenylboronic acid

Uniqueness

Dimethyl (2,4,6-triisopropylphenyl)boronate is unique due to its high stability and functional group tolerance, which makes it particularly effective in Suzuki-Miyaura coupling reactions. Its bulky isopropyl groups provide steric protection, enhancing its reactivity and selectivity compared to other boronic acids .

Properties

IUPAC Name

dimethoxy-[2,4,6-tri(propan-2-yl)phenyl]borane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H29BO2/c1-11(2)14-9-15(12(3)4)17(18(19-7)20-8)16(10-14)13(5)6/h9-13H,1-8H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRQWDHHDTSORLQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=C(C=C1C(C)C)C(C)C)C(C)C)(OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H29BO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60448949
Record name Dimethyl [2,4,6-tri(propan-2-yl)phenyl]boronate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60448949
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

145434-22-6
Record name Dimethyl [2,4,6-tri(propan-2-yl)phenyl]boronate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60448949
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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